Cas no 871014-84-5 (Glucametacin)

Glucametacin 化学的及び物理的性質
名前と識別子
-
- α-Glucametacin
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- A-Glucametacin
- A-Glucametacine
- A-Glucamethacin
- A-Indomethacin Glucosamide
- 871014-84-5
- DTXSID30518704
- 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose
- 2-[[[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl]amino]-2-deoxy-a-D-Glucopyranose; a-Glucametacine; a-Glucamethacin; a-Indomethacin Glucosamide;
- ALPHA-GLUCAMETACIN
- Glucametacin
-
- インチ: InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19-,21-,22-,23-,25+/m1/s1
- InChIKey: LGAJOMLFGCSBFF-OLXDQKQCSA-N
- SMILES: CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O
計算された属性
- 精确分子量: 518.14600
- 同位素质量: 518.1455935g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 8
- 重原子数量: 36
- 回転可能化学結合数: 6
- 複雑さ: 781
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 151Ų
- XLogP3: 1.9
じっけんとくせい
- PSA: 153.97000
- LogP: 1.59910
Glucametacin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | G412800-100mg |
Glucametacin |
871014-84-5 | 100mg |
$ 173.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490470-1mg |
α-Glucametacin-d4, |
871014-84-5 | 1mg |
¥3234.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490350-250mg |
α-Glucametacin, |
871014-84-5 | 250mg |
¥2858.00 | 2023-09-05 | ||
TRC | G412800-10mg |
Glucametacin |
871014-84-5 | 10mg |
$ 92.00 | 2023-09-07 | ||
TRC | G412800-1g |
Glucametacin |
871014-84-5 | 1g |
$ 1369.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490350-250 mg |
α-Glucametacin, |
871014-84-5 | 250MG |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490470-1 mg |
α-Glucametacin-d4, |
871014-84-5 | 1mg |
¥3,234.00 | 2023-07-11 |
Glucametacin 関連文献
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Glucametacinに関する追加情報
Glucametacin: A Comprehensive Overview
Glucametacin, also known by its CAS number 871014-84-5, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, often referred to as Glucametacin, belongs to a class of molecules that exhibit remarkable biological activity. Its structure and functionality have been extensively studied, making it a subject of interest for researchers in various fields such as pharmacology, chemistry, and biotechnology.
The CAS number 871014-84-5 is a unique identifier assigned to Glucametacin by the Chemical Abstracts Service (CAS), ensuring that it can be easily referenced in scientific literature and databases. This identifier is crucial for maintaining consistency and accuracy in research and development processes. The compound's chemical structure, which includes a complex arrangement of functional groups, contributes to its distinctive properties and biological effects.
Recent studies have highlighted the potential of Glucametacin in various therapeutic areas. For instance, research published in prominent journals has demonstrated its ability to modulate specific cellular pathways, offering promising leads for the development of novel drugs. The compound's interaction with key enzymes and receptors has been extensively investigated, providing insights into its mechanism of action. These findings underscore the importance of further research to fully harness its therapeutic potential.
In addition to its pharmacological applications, Glucametacin has also been explored for its role in diagnostic tools and imaging techniques. Its ability to bind selectively to certain biomarkers makes it a valuable candidate for the development of highly specific assays. This property is particularly significant in the context of personalized medicine, where precise diagnostics are essential for effective treatment strategies.
The synthesis of Glucametacin involves a multi-step chemical process that requires precise control over reaction conditions. Researchers have developed efficient methodologies to synthesize this compound, ensuring scalability and reproducibility. These advancements have significantly contributed to the availability of Glucametacin for experimental purposes, facilitating further exploration into its applications.
Moreover, the environmental impact of Glucametacin has been a topic of interest among scientists. Studies have been conducted to assess its biodegradability and toxicity profile, ensuring that its use aligns with sustainable practices. These investigations are critical for determining the long-term feasibility of incorporating Glucametacin into commercial products.
Looking ahead, the future of Glucametacin appears promising as researchers continue to uncover new dimensions of its functionality. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to breakthroughs that could redefine current therapeutic paradigms.
871014-84-5 (Glucametacin) Related Products
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 57978-00-4(6-Bromohexanal)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)




